

# Spectroscopic Profile of 5-Nitro-1,10-phenanthroline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitro-1,10-phenanthroline

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitro-1,10-phenanthroline**, a key heterocyclic compound with significant applications in coordination chemistry, analytical reagents, and as a precursor in the synthesis of novel pharmaceutical agents. This document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, alongside the experimental protocols for these analyses.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Nitro-1,10-phenanthroline**, providing a quick reference for researchers.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Note: While specific experimental data for the  $^1\text{H}$  NMR of **5-Nitro-1,10-phenanthroline** is not readily available in the provided search results, the expected spectrum would show complex

aromatic signals. Protons in the vicinity of the nitro group and the nitrogen atoms of the phenanthroline ring would be significantly deshielded, appearing at higher chemical shifts.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Definitive  $^{13}\text{C}$  NMR data for **5-Nitro-1,10-phenanthroline** is not available in the provided search results. The carbon atom attached to the nitro group is expected to be significantly deshielded.

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3100-3000	Aromatic C-H stretch
~1600-1585	Aromatic C=C stretching vibrations
~1550-1490	Asymmetric $\text{NO}_2$ stretch
~1500-1400	Aromatic C=C stretching vibrations
~1390-1300	Symmetric $\text{NO}_2$ stretch
~860-680	Aromatic C-H bending

Note: The IR spectrum of **5-Nitro-1,10-phenanthroline** is characterized by the strong absorption bands of the nitro group and the typical vibrations of the aromatic phenanthroline core.

**Table 4: UV-Vis Spectroscopic Data**

Wavelength ( $\lambda_{\text{max}}$ ) nm	Molar Absorptivity ( $\epsilon$ ) $\text{L mol}^{-1} \text{cm}^{-1}$	Solvent
Data not available in search results	Ethanol	

Note: While specific  $\lambda_{\text{max}}$  and molar absorptivity values for **5-Nitro-1,10-phenanthroline** in ethanol are not explicitly available, 1,10-phenanthroline exhibits an absorbance peak at 232 nm[1]. The nitro group is expected to cause a bathochromic (red) shift in the absorption maxima.

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **5-Nitro-1,10-phenanthroline** are provided below.

### Synthesis of 5-Nitro-1,10-phenanthroline

A general procedure for the synthesis of **5-Nitro-1,10-phenanthroline** involves the nitration of 1,10-phenanthroline. A typical protocol is as follows:

- To a mixture of fuming nitric acid and concentrated sulfuric acid, 1,10-phenanthroline is added slowly with careful temperature control.
- The reaction mixture is then heated for a specific duration to ensure complete nitration.
- After cooling, the mixture is poured onto ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
- The crude **5-Nitro-1,10-phenanthroline** is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as a benzene/petroleum ether mixture or ethanol[2].

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Approximately 5-10 mg of the purified **5-Nitro-1,10-phenanthroline** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

- **Data Acquisition:** The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. Standard pulse sequences are used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR acquisitions. For  $^1\text{H}$  NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased and the chemical shift scale is calibrated. Integration of the signals in the  $^1\text{H}$  NMR spectrum provides information on the relative number of protons.

## Infrared (IR) Spectroscopy

FTIR spectra are recorded to identify the functional groups present in the molecule.

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.
- **Data Acquisition:** A background spectrum of the KBr pellet or Nujol is recorded first. Then, the sample spectrum is recorded over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** The absorption bands are identified and assigned to the corresponding functional group vibrations.

## UV-Vis Spectroscopy

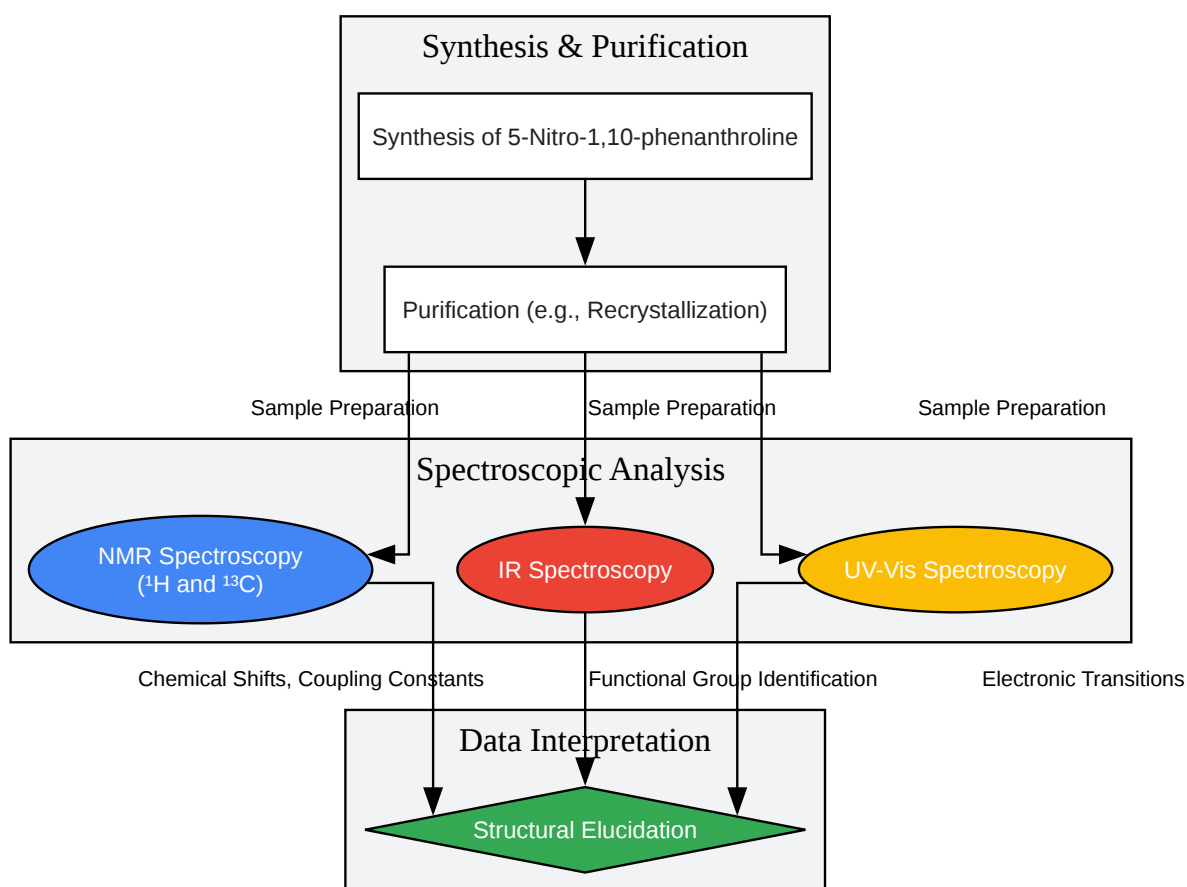
UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

- **Sample Preparation:** A dilute solution of **5-Nitro-1,10-phenanthroline** is prepared in a suitable UV-transparent solvent, such as ethanol. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

- **Data Acquisition:** The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.
- **Data Analysis:** The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) and the corresponding absorbance value are determined. The molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (usually 1 cm).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-Nitro-1,10-phenanthroline**.



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### Workflow for Spectroscopic Characterization

This comprehensive guide serves as a valuable resource for researchers and professionals engaged in the study and application of **5-Nitro-1,10-phenanthroline**, facilitating a deeper understanding of its chemical properties through spectroscopic analysis.

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## References

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